2,3-Dimethyl-1h-indole-4,7-diol
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Overview
Description
2,3-Dimethyl-1h-indole-4,7-diol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3-Dimethyl-1h-indole-4,7-diol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative . Other methods may include transition metal-catalyzed reactions and reductive cyclization reactions .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1h-indole-4,7-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2,3-Dimethyl-1h-indole-4,7-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties
Industry: Indole derivatives are used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1h-indole-4,7-diol involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, some indole compounds inhibit enzymes involved in cancer cell proliferation . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dimethyl-1h-indole-4,7-diol include other indole derivatives such as:
- 2,3-Dimethylindole
- 1H-Indole-2-carboxylate derivatives
- Indole-3-acetic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
35524-83-5 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2,3-dimethyl-1H-indole-4,7-diol |
InChI |
InChI=1S/C10H11NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11-13H,1-2H3 |
InChI Key |
JXPBYUPGGBUHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=CC(=C12)O)O)C |
Origin of Product |
United States |
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